4-(5-bromo-2-methoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group and a tetrahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the tetrahydroquinolinone moiety. The key steps include:
Bromination: 2-methoxyphenol is brominated using bromine in the presence of a catalyst such as iron powder.
Cyclization: The brominated intermediate undergoes cyclization with appropriate reagents to form the tetrahydroquinolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can lead to quinoline derivatives.
Scientific Research Applications
4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of brominated compounds with biological systems.
Mechanism of Action
The mechanism by which 4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE exerts its effects involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in these interactions, potentially affecting enzyme activity or receptor binding. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
- 2-Bromo-4-methylthiazole
- 2-Bromo-5-methyl-4-phenylthiazole
Uniqueness
4-(5-BROMO-2-METHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its tetrahydroquinolinone core, which is not present in the similar compounds listed above. This core structure imparts different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18BrNO2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H18BrNO2/c1-10-4-6-13-14(9-17(21)20-18(13)11(10)2)15-8-12(19)5-7-16(15)22-3/h4-8,14H,9H2,1-3H3,(H,20,21) |
InChI Key |
LNIIOEDPGKZRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=CC(=C3)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.